molecular formula C12H7ClN2OS B493907 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 331761-45-6

5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B493907
CAS No.: 331761-45-6
M. Wt: 262.72g/mol
InChI Key: VSUODCNBLBXSNB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a 4-chlorophenyl substituent. This scaffold is widely recognized as a privileged structure in medicinal chemistry due to its versatility in drug design . Derivatives of this scaffold exhibit diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .

This review compares this compound with structurally similar analogs, focusing on synthesis, biological activities, and physicochemical properties.

Properties

IUPAC Name

5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUODCNBLBXSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331761-45-6
Record name 5-(4-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea to form the intermediate, which then undergoes cyclization with a suitable reagent to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the thieno[2,3-d]pyrimidine core.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Phosphodiesterase Inhibition

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been identified as a potent inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE7. PDE inhibitors are crucial in various therapeutic areas, including respiratory diseases and neurodegenerative disorders. A study indicated that modifications to the thieno[2,3-d]pyrimidin-4(3H)-one structure led to compounds with enhanced solubility and selectivity against other PDE isoforms (PDE3, PDE4, and PDE5), making them promising candidates for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Neuroprotective Effects

Recent research has highlighted the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as selective inhibitors of SIRT2 (Sirtuins), which are implicated in neurodegenerative diseases such as Parkinson's disease. A specific derivative demonstrated significant neuroprotective effects in vitro, suggesting that it could be developed into a therapeutic agent for neuroprotection . This compound's ability to modulate histone deacetylase activity may provide a novel approach to treating neurodegeneration by promoting cellular resilience against stressors.

Anti-obesity Research

The compound has also been explored in the context of metabolic research. Studies have shown that related thieno[2,3-d]pyrimidin-4-one derivatives can act as antagonists to the melanin-concentrating hormone receptor (MCHR1), which is involved in energy homeostasis. These compounds have exhibited properties that could lead to increased metabolic rates and resistance to high-fat diets, making them potential candidates for anti-obesity therapies .

Case Studies and Research Findings

Study TitleFindingsReference
Synthesis and Evaluation of Thieno[2,3-d]pyrimidine DerivativesIdentified several potent PDE7 inhibitors with improved solubility and selectivity
Neuroprotective Effects of SIRT2 InhibitorsDemonstrated that specific inhibitors promote neuroprotection in Parkinson's disease models
MCHR1 Antagonists for Obesity TreatmentFound that derivatives increase metabolic rate and reduce weight gain in high-fat diet models

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is believed to result from the inhibition of key enzymes in the Mycobacterium tuberculosis bacterium, disrupting essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The nature of the substituent on the phenyl ring significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Substituent Key Properties/Activities Reference
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-F Similar electronic profile to Cl; potential enhanced metabolic stability
5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 4-Br Increased molecular weight and lipophilicity; may improve membrane permeability
5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one 3,4-OCH₃ Enhanced solubility due to polar groups; potential CNS activity

Key Findings :

  • The 4-chloro derivative exhibits balanced lipophilicity and electronic effects, making it a preferred candidate for anticancer agents .
  • Electron-Donating Groups (OCH₃) : Methoxy groups improve solubility but may reduce membrane permeability. The 3,4-dimethoxy analog showed moderate activity in preliminary cytotoxicity assays .

Modifications to the Thieno[2,3-d]pyrimidin-4(3H)-one Core

Structural modifications to the core scaffold include substitutions at positions 2, 3, and 6:

Table 1: Core-Modified Analogs
Compound Modification Activity/Properties Reference
5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one 6-CH₃ Improved metabolic stability; antimicrobial
5-(4-Chlorophenyl)-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one 2-SCH₃ Enhanced solubility; moderate antitumor activity
2-Amino-5-[(4-bromophenyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one 2-NH₂; 5-S-C₆H₄Br Potent VEGFR-2 inhibition (IC₅₀ = 1.2 µM)

Key Findings :

  • Methylation (6-CH₃) : Reduces oxidative metabolism, extending half-life in vivo .
  • Sulfanyl Groups (2-SCH₃) : Improve water solubility but may reduce potency compared to halogenated analogs .
  • Amino Substitutions (2-NH₂): Facilitate hydrogen bonding with kinase targets, enhancing inhibitory activity .

Key Findings :

  • One-Pot Synthesis : Efficient for large-scale production with minimal purification .
  • Ultrasound Promotion : Reduces reaction time (e.g., from 12 h to 2 h) and improves yields .
Table 2: Anticancer Activity (IC₅₀, µM)
Compound MCF-7 (Breast) A549 (Lung) PC-3 (Prostate) Reference
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 8.2 12.1 9.5
5-(4-Fluorophenyl) analog 10.4 15.3 11.8
5-(4-Bromophenyl) analog 7.8 10.9 8.7

Key Findings :

  • The 4-chloro derivative shows comparable or superior potency to fluoro and bromo analogs, likely due to optimal halogen size for target binding .
  • Methylation at position 6 (e.g., 5-(4-Chlorophenyl)-6-methyl) reduces activity (IC₅₀ = 14.7 µM in MCF-7), suggesting steric hindrance .

Biological Activity

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 331761-45-6) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant studies and data.

  • Molecular Formula : C12_{12}H7_7ClN2_2OS
  • Molecular Weight : 262.72 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with a chlorophenyl substituent, which is significant for its biological activity.

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer properties. A study highlighted the structure-activity relationship of various derivatives, showing that modifications at the pyrimidine ring can enhance their efficacy against cancer cell lines.

CompoundIC50_{50} (µM)Cell Lines Tested
This compound1.18MCF7
Other derivativesVariesHCT116, PC3

The compound demonstrated significant cytotoxic effects on MCF7 breast cancer cells with an IC50_{50} of 1.18 µM, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains:

BacteriaZone of Inhibition (mm)
E. coli15
S. aureus18

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies demonstrating its ability to inhibit pro-inflammatory cytokines. In a paw edema model, it exhibited:

CompoundInhibition (%) at 4hInhibition (%) at 5h
This compound43.1731.10

These results indicate that it may be more effective than standard anti-inflammatory drugs like indomethacin in certain contexts .

Antioxidant Activity

The antioxidant activity of thieno[2,3-d]pyrimidine derivatives has been explored using computational methods alongside in vitro assays. The presence of nitrogen and sulfur atoms in the structure contributes to its ability to scavenge free radicals:

  • Mechanisms : The compound exhibits antioxidant activity through hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT).

Theoretical studies have shown that modifications to the phenyl ring can significantly enhance antioxidant capabilities, making these derivatives valuable in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

  • Pim Kinase Inhibition : A study focused on the inhibition of Pim kinases showed that certain thieno[2,3-d]pyrimidine derivatives had IC50_{50} values ranging from 1.18 µM to 8.83 µM against different cell lines, suggesting their role in cancer therapy through kinase inhibition .
  • Antiviral Properties : Compounds derived from this class have also shown antiviral activity against Zika and Dengue viruses with EC50_{50} values indicating effective inhibition at low concentrations, suggesting their potential as antiviral agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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